molecular formula C13H8I2 B095127 2,7-Diiodo-9H-fluorene CAS No. 16218-28-3

2,7-Diiodo-9H-fluorene

Cat. No.: B095127
CAS No.: 16218-28-3
M. Wt: 418.01 g/mol
InChI Key: YCWGCTPMBCOCLT-UHFFFAOYSA-N
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Description

2,7-Diiodo-9H-fluorene is an organic compound that is part of the fluorene family. It is a colorless to yellow-orange crystalline solid and is soluble in organic solvents. This compound is used as an intermediate in organic synthesis and as a starting material for the preparation of a variety of organic compounds. It has been used in the synthesis of a wide range of compounds, including organic dyes, pharmaceuticals, and other materials.

Scientific Research Applications

  • Liquid Crystalline Behavior : A derivative of fluorene, 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, demonstrates monotropic nematic liquid crystalline behavior and polymorphism in the solid state, suggesting potential applications in liquid crystal displays and materials science (Gupta et al., 2018).

  • Supramolecular Assembly : The synthesis of 2,7-Diiodo-3,6-dibromofluorene has enabled the creation of pentacyclic dithienofluorene and diselenophenofluorene derivatives, which assemble into supramolecular helical structures. This has implications for the development of new materials with unique optical, electrochemical, and orbital properties (Lee et al., 2014).

  • Michael Reactions and Synthesis of Iodo-Substituted Fluorenes : Research on the Michael-addition reaction involving 2,7-diiodofluorene has led to the synthesis of new iodo-substituted fluorenes and related compounds. These findings could have applications in organic synthesis and the development of new materials (Minabe & Suzuki, 1972).

  • Photoluminescent Properties : Poly(2,7-fluorene) derivatives have been synthesized, exhibiting promising photoluminescent properties with potential applications in blue-light-emitting devices, highlighting their relevance in the field of optoelectronics (Ranger et al., 1997).

  • Optical Properties and Synthesis Techniques : The synthesis and analysis of 2,7-Dibromo-4-amino-9H-fluorene have been studied, showcasing its promising optical properties and potential applications in light-emitting materials and devices (Jiang Shan-sha, 2015).

  • Anti-Cancer Properties : A fluorene derivative has shown potential anti-cancer properties against human cervical cancer cells, indicating its possible use in the development of new therapeutic agents (Ishak et al., 2019).

  • Polymer Solar Cells : The use of 9-alkylidene-9H-fluorene in the main chain of donor–acceptor copolymers for polymer solar cells has been explored, with these materials showing high efficiency and stability, suggesting their potential in renewable energy technologies (Du et al., 2011).

Mechanism of Action

“2,7-Diiodo-9H-fluorene” is a semiconductor material that emits light when excited by an electron . It is used in devices like LEDs, OLEDs, and photodetectors .

Future Directions

“2,7-Diiodo-9H-fluorene” has potential implications in several fields of research and industry, including organic electronics, optoelectronics, and sensing.

Relevant Papers

There are several papers relevant to “this compound”. For instance, one paper discusses the use of fluorene derivatives in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors . Another paper highlights the potential of “this compound” in organic electronics, optoelectronics, and sensing.

Properties

IUPAC Name

2,7-diiodo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGCTPMBCOCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348296
Record name 2,7-Diiodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16218-28-3
Record name 2,7-Diiodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2,7-Diiodofluorene in materials science?

A1: 2,7-Diiodofluorene serves as a crucial building block for synthesizing conjugated polymers, particularly polyfluorenes, which are highly sought-after for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its iodine atoms act as reactive sites for various cross-coupling reactions, enabling the incorporation of the fluorene unit into polymer chains. [, , , , , ]

Q2: How does the structure of 2,7-Diiodofluorene contribute to its reactivity in polymerization reactions?

A2: The presence of iodine atoms at the 2,7-positions of the fluorene ring significantly enhances the reactivity of 2,7-Diiodofluorene towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions are essential for constructing conjugated polymer backbones. [, , ]

Q3: Can you elaborate on the role of 2,7-Diiodofluorene in the synthesis of red and deep-red emissive polymers?

A3: Researchers have successfully incorporated 2,6-diiodo-functionalized BODIPY monomers with 2,7-Diiodofluorene derivatives via Sonogashira polymerization, resulting in the creation of red and deep-red emissive polymeric BODIPY dyes. These polymers exhibit significant red-shifts in their absorption and emission spectra due to extended π-conjugation, making them valuable for optoelectronic applications. []

Q4: Has 2,7-Diiodofluorene been utilized in the development of any specific OLED materials?

A4: Yes, 2,7-Diiodofluorene has been employed in the synthesis of thermally crosslinkable OLED materials. By employing selective Ullmann and Suzuki-Miyaura cross-coupling reactions, researchers have synthesized novel meta- and para-functionalized 9,9-dialkyl-2,7-bis(vinyl-substituted-diphenylamino)-9H-fluorenes, which exhibit promising properties for OLED applications. []

Q5: How does the stoichiometry of 2,7-Diiodofluorene influence the properties of the resulting polymers?

A5: Nonstoichiometric direct arylation polycondensation of 2,7-Diiodofluorene with an excess of other monomers, like octafluorobiphenyl, allows for controlled polymer chain termination, influencing the final polymer properties. This approach enables the introduction of specific end groups, which can be tailored to enhance solubility or facilitate further functionalization. []

Q6: Beyond polymerization, what other chemical reactions has 2,7-Diiodofluorene been studied in?

A6: Researchers have extensively studied the oxidation kinetics of 2,7-Diiodofluorene with potassium permanganate in various media. These studies have provided valuable insights into the reaction mechanisms, intermediate species, and factors influencing the oxidation rates of halogenated fluorenes. [, ]

Q7: What analytical techniques are commonly used to characterize 2,7-Diiodofluorene and its derivatives?

A7: Common analytical techniques for characterizing 2,7-Diiodofluorene and its derivatives include gas chromatography-mass spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV). These techniques provide information about the compound's structure, purity, and electrochemical properties. [, , ]

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